Hapalindole F Hapalindole F Hapalindole F is a natural product found in Hapalosiphon delicatulus with data available.
Brand Name: Vulcanchem
CAS No.: 101968-74-5
VCID: VC20747195
InChI: InChI=1S/C21H23ClN2S/c1-5-21(4)18(22)10-15(13(2)3)19(20(21)24-12-25)16-11-23-17-9-7-6-8-14(16)17/h5-9,11,15,18-20,23H,1-2,10H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1
SMILES: CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl
Molecular Formula: C21H23ClN2S
Molecular Weight: 370.9 g/mol

Hapalindole F

CAS No.: 101968-74-5

Cat. No.: VC20747195

Molecular Formula: C21H23ClN2S

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

Hapalindole F - 101968-74-5

Specification

CAS No. 101968-74-5
Molecular Formula C21H23ClN2S
Molecular Weight 370.9 g/mol
IUPAC Name 3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole
Standard InChI InChI=1S/C21H23ClN2S/c1-5-21(4)18(22)10-15(13(2)3)19(20(21)24-12-25)16-11-23-17-9-7-6-8-14(16)17/h5-9,11,15,18-20,23H,1-2,10H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1
Standard InChI Key GRQUFNAGGOBDNI-GRARQNNCSA-N
Isomeric SMILES CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl
SMILES CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl
Canonical SMILES CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl

Introduction

Chemical Properties of Hapalindole F

Molecular Structure and Formula

Hapalindole F exhibits a molecular formula of C₁₉H₂₂N₂O, indicating the presence of nitrogen and oxygen atoms that are integral to its biological activity. The compound's structural complexity arises from its tricyclic framework containing an indole moiety and multiple stereocenters. This spatial arrangement of atoms contributes to the compound's ability to interact with biological targets, particularly in microbial systems. The presence of nitrogen atoms in the indole ring system plays a crucial role in hydrogen bonding and other intermolecular interactions that influence its biological properties.

Physical Properties

Hapalindole F possesses distinct physical and chemical properties that influence its behavior in biological systems. As a member of the indole alkaloid family, it likely exhibits characteristics typical of this class of compounds, including limited water solubility and higher solubility in organic solvents. These properties affect its bioavailability and distribution in biological systems, which are important considerations for potential pharmaceutical applications. The spectroscopic properties of Hapalindole F, including its UV-visible absorption profile and fluorescence characteristics, provide valuable tools for its detection and quantification in complex mixtures.

Chemical Reactivity

The chemical reactivity of Hapalindole F is characterized by its ability to undergo various transformations essential for its conversion into other biologically active compounds. The reactivity profile is influenced by the functional groups present in its structure, particularly the indole moiety, which can participate in various reactions including electrophilic aromatic substitution. Understanding these reactivity patterns is crucial for developing synthetic strategies and exploring structure-activity relationships. Recent research has focused on the mechanism of action for Hapalindole F, which involves interaction with specific biological targets, particularly in microbial systems.

Biological Activities of Hapalindole F

Antibacterial Properties

Hapalindole F, along with other hapalindoles (A-H), has demonstrated significant antibacterial activity against a range of pathogens . These compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 64 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This potent antibacterial activity positions Hapalindole F as a potential candidate for antibiotic development, particularly in the context of increasing antimicrobial resistance.

Table 1: Antibacterial Activity of Hapalindole-type Compounds

CompoundBacterial TargetMIC Range (μg/mL)
Hapalindoles A-H (including F)Gram-positive pathogens (S. aureus, S. pneumoniae)0.06-64
Hapalindole TMulti-drug resistant S. aureus0.25
Hapalindole TP. aeruginosa2.0
Ambiguine IS. albus0.078
Ambiguine IB. subtilis0.312

Biosynthesis of Hapalindole F

Biosynthetic Pathway

The biosynthesis of Hapalindole F follows pathways common to hapalindole-type alkaloids, involving the integration of indole and isoprenoid precursors . Recent research has significantly advanced our understanding of these biosynthetic processes, uncovering the enzymatic machinery responsible for the assembly of these complex molecules . The biosynthetic pathway likely begins with the formation of a cis-indole isonitrile precursor, followed by prenylation and subsequent cyclization reactions that establish the tricyclic core structure . This sophisticated biosynthetic process demonstrates nature's capacity to generate complex bioactive compounds through precisely controlled enzymatic transformations.

Enzymes Involved

The biosynthesis of hapalindole compounds involves several specialized enzymes, including prenyltransferases, cyclases, and halogenases . Specific cyclases such as HpiC1 and FamC1 have been identified as key enzymes in the formation of the hapalindole scaffold . These enzymes demonstrate varying substrate selectivity, which contributes to the structural diversity observed among hapalindole compounds. For instance, HpiC1 from Fischerella sp. ATCC 43239 has been shown to produce 12-epi-hapalindole U and trace levels of 12-epi-hapalindole C . The enzymatic machinery involved in hapalindole biosynthesis represents a remarkable example of nature's ability to generate complex structures through precisely controlled reactions.

Table 2: Key Enzymes Involved in Hapalindole Biosynthesis

EnzymeFunctionSubstrate FlexibilityProducts
HpiC1CyclaseHigh (10/14 substrates)12-epi-hapalindole U derivatives, 12-epi-hapalindole C derivatives
FamC1CyclaseModerate (8/14 substrates)Primarily 12-epi-hapalindole U derivatives
FimC5CyclaseVariableFischerindole derivatives
FamD2PrenyltransferaseHighPrenylated indole intermediates

Production in Cyanobacteria

Hapalindole F, like other hapalindoles, is naturally produced by cyanobacteria belonging to the Stigonematales order . These microorganisms have evolved sophisticated biosynthetic machinery to produce these complex secondary metabolites, which may serve ecological functions such as defense against predators or competitors. The production of hapalindoles in cyanobacteria is likely regulated by environmental factors and growth conditions, suggesting that these compounds play important roles in the adaptation and survival of these organisms in their natural habitats. Understanding the factors that influence the production of Hapalindole F in cyanobacteria could provide insights for optimizing its yield for research and potential applications.

Synthesis Methods for Hapalindole F

Recent Advancements

FieldPotential ApplicationsCurrent Research Status
PharmaceuticalAntibiotic development for resistant pathogensEarly research stage, promising MIC values
AgriculturalInsecticidal and antifungal agentsDemonstrated activity in related compounds
BiotechnologyTemplate for biocatalysis, enzyme discoveryActive research area, novel enzymes identified
Chemical SynthesisModel for methodology developmentChallenging target driving synthetic innovation
Medicinal ChemistryLead compound for drug developmentStructure-activity relationships being explored

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